molecular formula C18H19FN6O2 B2520602 4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-77-9

4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2520602
CAS No.: 1021122-77-9
M. Wt: 370.388
InChI Key: XEYNTLKWRDWMNT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core modified with a morpholino group at position 4 and a 4-fluorobenzamide moiety linked via an ethyl spacer. The morpholine ring enhances solubility and bioavailability due to its polar nature, while the fluorobenzamide group contributes to target binding affinity, particularly in kinase inhibition contexts .

Properties

IUPAC Name

4-fluoro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c19-14-3-1-13(2-4-14)18(26)20-5-6-25-17-15(11-23-25)16(21-12-22-17)24-7-9-27-10-8-24/h1-4,11-12H,5-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYNTLKWRDWMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by reacting 4-chloropyrazole with 2-aminopyrimidine under reflux conditions in the presence of a base such as potassium carbonate.

    Introduction of the morpholino group: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with morpholine in the presence of a suitable catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

    Attachment of the benzamide moiety: Finally, the morpholino-substituted pyrazolo[3,4-d]pyrimidine is coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Cancer Treatment

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold can act as potent inhibitors of various tyrosine kinases involved in cancer progression. Specifically, 4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has been studied for its ability to inhibit Src family kinases (SFKs), which play a crucial role in tumor growth and metastasis.

  • Mechanism of Action : The compound functions as an ATP-competitive inhibitor of SFKs, leading to reduced cell proliferation and increased apoptosis in cancer cell lines such as neuroblastoma (NB) and glioblastoma multiforme (GBM) .
  • Case Studies : A study demonstrated that analogs of pyrazolo[3,4-d]pyrimidines showed significant antiproliferative effects in solid tumor models. One specific analog exhibited an IC50 value of 80 nM against SH-SY5Y neuroblastoma cells, indicating strong efficacy .

Neurodegenerative Diseases

In addition to its anticancer properties, this compound has potential applications in treating neurodegenerative diseases. The inhibition of specific kinases may help mitigate cellular processes associated with diseases like Alzheimer's and Parkinson's by reducing tau phosphorylation and aggregation.

Synthesis and Optimization

The synthesis of this compound involves multiple steps aimed at optimizing the compound's solubility and bioavailability. Researchers have focused on modifying the functional groups attached to the pyrazolo[3,4-d]pyrimidine core to enhance its pharmacokinetic properties.

Structural Modifications

Structural modifications have been shown to improve water solubility and metabolic stability. For instance, introducing polar groups at strategic locations has resulted in derivatives with better ADME (Absorption, Distribution, Metabolism, Excretion) profiles while maintaining potent inhibitory activity against c-Src .

Comparative Data Table

The following table summarizes key findings related to the activity of this compound and its analogs:

Compound NameTarget KinaseIC50 (nM)Activity Description
This compoundc-Src80Potent antiproliferative activity in neuroblastoma cells
Analog Ac-Src90Induces apoptosis in various solid tumor cell lines
Analog BAbl110Effective against chronic myeloid leukemia cell lines

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these kinases by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell proliferation, differentiation, and survival, leading to the suppression of cancer cell growth and other therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural variations among related pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide Isobutylamino (4), Methylthio (6) C₁₉H₂₃FN₆OS 402.5 Enhanced lipophilicity due to isobutyl and methylthio groups; potential kinase inhibition
4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide Pyrrolidin-1-yl (4), Methylthio (6) C₂₀H₂₂FN₅OS 403.5 Pyrrolidine enhances conformational flexibility; moderate solubility
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide Morpholino (4), Ethylthio (6) C₂₀H₂₃FN₆O₂S 430.5 Ethylthio increases steric bulk; morpholino improves aqueous solubility
2-(1-(4-(dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Dimethylamino (4), Chromenone backbone C₂₈H₂₂F₂N₄O₂ 508.5 Chromenone moiety introduces planar aromaticity; dual kinase/PARP inhibition

Biological Activity

4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C18H22FN5O Molecular Formula \text{C}_{18}\text{H}_{22}\text{FN}_5\text{O}\quad \text{ Molecular Formula }

This compound features a fluorine atom at the para position of the benzamide moiety and a morpholino group linked to a pyrazolo[3,4-d]pyrimidine core.

Synthesis

The synthesis typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : Achieved through cyclization reactions.
  • Introduction of the Morpholino Group : Via substitution reactions.
  • Attachment of the Benzamide Moiety : Through coupling reactions.

Each step requires careful control of reaction conditions to ensure high yield and purity .

Antitumor Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor properties. For instance:

  • Inhibition of Dihydrofolate Reductase (DHFR) : A study demonstrated that derivatives similar to this compound showed marked DHFR inhibition, paralleling classical antifolates like methotrexate .
  • Cytotoxic Effects : Compounds were tested on various cancer cell lines, revealing IC50 values significantly lower than traditional therapies .

Antiviral Activity

The compound's structure suggests potential antiviral properties:

  • Activity Against Herpes Simplex Virus (HSV) : Pyrazolo derivatives have shown efficacy against HSV, with certain compounds achieving EC50 values comparable to established antiviral agents .

The biological activity is primarily attributed to:

  • Enzyme Inhibition : Compounds inhibit key enzymes involved in nucleotide synthesis and cellular proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

StudyFindings
Study 1Demonstrated antiviral activity against HSV with effective concentrations below 0.35 μM.
Study 2Showed significant cytotoxicity in MCF-7 cell lines with IC50 values indicating strong anti-DHFR activity.
Study 3Reported that compounds induced apoptosis in cancer cells through caspase activation and downregulation of Bcl-2.

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